molecular formula C9H13NO2 B170426 5-(1H-Pyrrol-1-yl)pentanoic acid CAS No. 145511-35-9

5-(1H-Pyrrol-1-yl)pentanoic acid

Cat. No. B170426
M. Wt: 167.2 g/mol
InChI Key: AVEVRCSCWPFBMP-UHFFFAOYSA-N
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Description

5-(1H-Pyrrol-1-yl)pentanoic acid is a compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 . It is a solid substance stored at refrigerator temperature .


Chemical Reactions Analysis

While specific chemical reactions involving 5-(1H-Pyrrol-1-yl)pentanoic acid are not detailed in the retrieved data, pyrrole compounds are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

5-(1H-Pyrrol-1-yl)pentanoic acid is a solid substance with a predicted density of 1.08±0.1 g/cm3 and a predicted boiling point of 319.6±25.0 °C .

Scientific Research Applications

Biotransformation and Antifungal Properties

  • Microbial Transformation : 5-(1H-Pyrrol-1-yl)pentanoic acid has been studied for its biotransformation properties. Specifically, its metabolism products have been found to have reduced toxicity to the pathogenic organism Botrytis cinerea (Cooney et al., 1997).
  • Antifungal Activity : A study on Datura metel L. revealed a pyrrole derivative related to 5-(1H-Pyrrol-1-yl)pentanoic acid with significant antifungal activity against various fungal species (Dabur et al., 2005).

Novel Compounds and Chemical Synthesis

  • Isolation of New Compounds : Research has identified novel pyrrole alkaloids structurally related to 5-(1H-Pyrrol-1-yl)pentanoic acid from the fruits of Lycium chinense, contributing to the understanding of natural product chemistry (Youn et al., 2016).
  • Synthesis of Derivatives : Studies have explored the synthesis of various derivatives of 5-(1H-Pyrrol-1-yl)pentanoic acid and related compounds, indicating potential applications in pharmaceuticals and bioactive materials (Kinoshita & Mariyama, 1975).

Catalysis and Polymer Development

  • Catalysis Research : Pentanoic acid, closely related to 5-(1H-Pyrrol-1-yl)pentanoic acid, has been studied for its role in catalysis, specifically in the conversion of γ-valerolactone into pentanoic acid using bifunctional catalysts, highlighting sustainable chemical processes (Al‐Naji et al., 2020).
  • DNA Sensing Polymers : Novel functionalized pyrroles, including derivatives of 5-(1H-Pyrrol-1-yl)pentanoic acid, have been synthesized and used in constructing gene sensors based on pyrrole copolymer films, demonstrating potential in biosensor technology (Peng et al., 2007).

Therapeutic Potential and Biological Activity

  • Lipoic Acid Study : α-Lipoic acid, structurally related to 5-(1H-Pyrrol-1-yl)pentanoic acid, has been extensively researched for its therapeutic properties, including antioxidant characteristics and potential utility in disease treatment (Gorąca et al., 2011).

Novel Ring Systems and Bioactive Agents

  • Development of New Ring Systems : Research has been conducted on derivatives of 5-(1H-Pyrrol-1-yl)pentanoic acid for creating novel ring systems, potentially useful as DNA-interactive agents (Mingoia, 2001).

properties

IUPAC Name

5-pyrrol-1-ylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c11-9(12)5-1-2-6-10-7-3-4-8-10/h3-4,7-8H,1-2,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEVRCSCWPFBMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435588
Record name 5-(1H-Pyrrol-1-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1H-Pyrrol-1-yl)pentanoic acid

CAS RN

145511-35-9
Record name 5-(1H-Pyrrol-1-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Ingarra, P DIANA, P BARRAJA, PDV SPANO - 2020 - iris.unipa.it
The use of light for therapeutic purposes has a very ancient origin; in fact, sunlight has been an important light source utilized in many old cultures to treat different diseases varying from …
Number of citations: 2 iris.unipa.it
MC Fu, MC Fu - Studies on Green Synthetic Reactions Based on …, 2020 - Springer
In this chapter, we describe the development of a protocol using the combination of Ni(II) salt, bisphosphine ligand, and a catalytic amount of acid anhydride, to achieve the …
Number of citations: 0 link.springer.com

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